2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione
Description
Properties
IUPAC Name |
2-methyl-2-(2-methylpropyl)-4-phenyl-1H-imidazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10(2)9-14(3)15-12(13(17)16-14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBMSLQIKQUXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(NC(=S)C(=N1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the cyclization of a suitable precursor containing the required functional groups. For example, a reaction between an amine and a diketone can form the imidazole core, followed by subsequent modifications to introduce the isobutyl, methyl, and phenyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include steps such as:
Preparation of starting materials: : Acquiring or synthesizing the necessary precursors.
Cyclization reaction: : Forming the imidazole ring.
Functional group modifications: : Introducing the isobutyl, methyl, and phenyl groups.
Purification: : Removing impurities and by-products to obtain the final compound.
Chemical Reactions Analysis
Reactivity and Functionalization
The chemical reactivity of 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione allows for various functionalization reactions:
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Nucleophilic Substitution :
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Oxidation Reactions :
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The thione can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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This transformation can modify the biological activity and solubility of the compound.
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Condensation Reactions :
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The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures, which may exhibit enhanced pharmacological properties.
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Antibacterial Activity
Research has shown that imidazole derivatives possess significant antibacterial properties. For example, studies have indicated that similar thione compounds exhibit activity against Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Klebsiella pneumoniae.
Pharmacological Potential
The unique structure of this compound suggests potential applications in drug development:
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Antimicrobial Agents : Due to their ability to inhibit bacterial growth.
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Enzyme Inhibitors : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
Scientific Research Applications
2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione is a sulfur-containing heterocyclic compound belonging to the imidazole family. It features an isobutyl and phenyl group, which contribute to its chemical properties and potential applications. As a thione, it contains a sulfur atom double-bonded to a carbon atom, which plays a critical role in its reactivity and biological activity.
Scientific Research Applications
this compound has applications in diverse fields:
- Synthesis The compound can be synthesized through various methods involving the reaction of appropriate precursors, often utilizing thioamide chemistry or cyclization techniques.
- Pharmaceuticals and Agrochemicals Its synthesis has been explored in the context of developing pharmaceuticals and agrochemicals.
- Antimicrobial and Antifungal Properties It is part of a broader class of compounds known for their diverse biological activities, including antimicrobial and antifungal properties.
- Biological effects The mechanism by which this compound exerts its biological effects involves interactions at the molecular level.
Other compounds containing a 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . Mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon .
Reaction and classification
The compound can participate in various chemical reactions due to its functional groups:
- Electrophilic attack
- Nucleophilic attack
- Oxidation
- Reduction
The compound is classified as an imidazole derivative and can be categorized under thiones due to the presence of the sulfur atom.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- The reactions often require careful temperature control and monitoring of reaction times to ensure high yields and purity.
- Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Mechanism of Action
The mechanism by which 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
Structural and Crystallographic Analysis
Key Features of the Target Compound
The 2,3-dihydroimidazole core introduces partial saturation, reducing ring planarity compared to fully aromatic imidazoles. The thione group enhances hydrogen-bonding capability compared to carbonyl analogues.
Comparison with Isostructural Compounds
highlights structural trends in isostructural thiazole-imidazole hybrids:
- Planarity and Conformation : Fluorophenyl-substituted thiazoles exhibit near-planar geometries, with one fluorophenyl group oriented perpendicular to the main plane .
- Crystallographic Symmetry : Triclinic (P 1̄) symmetry is common in such systems, with two independent molecules per asymmetric unit .
Table 2: Structural Parameters
*Structural data for the target compound is inferred; experimental determination via SHELX refinement (e.g., SHELXL) is recommended .
Electronic Effects
- Thione vs. Oxo Groups : The C=S group in the target compound increases electron delocalization compared to C=O, altering reactivity in nucleophilic substitutions or metal coordination.
- Substituent Influence : The electron-donating methyl and isobutyl groups may stabilize the imidazole ring, while the phenyl group contributes to π-π interactions.
Biological Activity
2-Isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione (CAS Number: 899926-42-2) is a compound belonging to the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
The molecular formula of this compound is . The compound features a thione functional group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against common bacterial strains, revealing that certain derivatives possess potent antibacterial effects.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 2-Isobutyl... | 20 | E. coli |
| 2-Isobutyl... | 22 | P. aeruginosa |
| 2-Isobutyl... | 25 | B. subtilis |
| Streptomycin | 32 | E. coli |
In this study, the compound showed a zone of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
Imidazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes.
Case Study:
A recent study demonstrated that the administration of imidazole derivatives significantly reduced inflammation in animal models by modulating the NF-kB pathway. This suggests that this compound may exhibit similar effects .
Anticancer Activity
The anticancer potential of imidazole compounds has been a focus of research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Research Findings:
In vitro studies showed that certain imidazole derivatives could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves interference with cellular signaling pathways critical for tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease processes. For instance:
- Antibacterial Mechanism: The compound may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes.
- Anti-inflammatory Mechanism: It likely reduces the production of inflammatory mediators through modulation of signaling pathways.
- Anticancer Mechanism: The compound may induce apoptosis in cancer cells through activation of caspases or inhibition of survival pathways.
Q & A
Q. What are the standard synthetic routes for 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione, and how are reaction conditions optimized?
- Methodological Answer : Imidazole-thione derivatives are typically synthesized via cyclocondensation reactions. For example, analogous compounds (e.g., tri-substituted imidazoles) are synthesized by reacting amines, aldehydes, and thiourea derivatives under reflux in polar aprotic solvents like DMF or ethanol, often with catalysts such as sodium metabisulfite or acetic acid . Optimization involves varying solvents (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst ratios to improve yield. For instance, sodium metabisulfite enhances cyclization efficiency by stabilizing intermediates . Elemental analysis and spectroscopic techniques (e.g., H/C NMR, IR) are used to validate purity and structure .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- H/C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing thione vs. thiol tautomers via chemical shifts) .
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~1200–1250 cm) .
- Elemental Analysis : Validates empirical formulas; discrepancies between calculated and observed values (e.g., ±0.3% for C/H/N) may indicate impurities .
- Melting Point : Consistency across batches ensures reproducibility .
Advanced Research Questions
Q. How can solvent and catalyst systems be optimized to enhance synthetic efficiency and selectivity?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, acetic acid) solvents. For example, DMF improves solubility of aromatic intermediates, while ethanol facilitates crystallization .
- Catalyst Selection : Sodium metabisulfite promotes cyclization in benzimidazole syntheses, while KOH/ethanol systems are effective for thione formation in oxadiazole derivatives .
- DoE (Design of Experiments) : Use factorial designs to analyze interactions between temperature, solvent polarity, and catalyst loading .
Q. How should researchers address discrepancies in elemental analysis or spectroscopic data?
- Methodological Answer :
- Replicate Syntheses : Confirm results across multiple batches to rule out procedural errors .
- Advanced Spectroscopic Methods : Employ 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signals, particularly for crowded regions in imidazole-thione spectra .
- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism) by comparing experimental data with computational models .
Q. What computational strategies predict the biological or catalytic activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to simulate binding interactions with target proteins (e.g., enzymes with thiol-reactive sites). For example, docking studies on analogous compounds revealed binding poses influenced by the thione moiety’s electronegativity .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .
Q. What mechanistic insights explain the formation of the imidazole-thione ring system?
- Methodological Answer :
- Intermediate Trapping : Identify transient species (e.g., thiourea intermediates) via LC-MS or in-situ IR .
- Kinetic Studies : Monitor reaction progress under varying conditions to propose rate-determining steps (e.g., cyclization vs. thiocarbonyl formation) .
- Theoretical Modeling : Compare proposed mechanisms (e.g., [1,3]-sigmatropic shifts vs. radical pathways) using computational tools like Gaussian .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s tautomeric stability (thione vs. thiol forms)?
- Methodological Answer :
- Variable Temperature NMR : Probe tautomeric equilibrium by analyzing signal splitting at low/high temperatures .
- pH-Dependent Studies : Adjust solvent pH to stabilize one tautomer over another (e.g., thione dominates in acidic conditions) .
- Crystallographic Evidence : Compare X-ray structures of derivatives to identify preferred tautomeric states .
Theoretical Frameworks
Q. How can existing conceptual frameworks guide the design of derivatives with improved properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., isobutyl vs. phenyl groups) to alter lipophilicity or steric effects, guided by Hammett or Craig plots .
- Retrosynthetic Analysis : Deconstruct the imidazole-thione core into simpler precursors (e.g., aldehydes, thioureas) using methodologies from analogous benzimidazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
